5-Hydroxy-2-methylpyridine 1-oxide
Description
Significance of Pyridine (B92270) N-Oxides in Contemporary Chemical Science
Pyridine N-oxides are a class of aromatic heterocyclic compounds derived from pyridine through the oxidation of the ring nitrogen atom. This N-oxidation significantly alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution reactions. researchgate.net The N-oxide functional group can act as an internal oxidizing agent and can be readily removed, making these compounds versatile intermediates in organic synthesis for the preparation of substituted pyridines. researchgate.net
In medicinal chemistry, the pyridine N-oxide moiety is recognized as a valuable pharmacophore. Its introduction into a molecule can modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, pyridine N-oxides have been identified as key components in a range of biologically active molecules, exhibiting activities such as anticancer, antibacterial, and antihypertensive properties. nih.gov The ability of the N-oxide group to participate in hydrogen bonding and its potential to be reduced in hypoxic environments has led to the development of hypoxia-activated prodrugs. nih.gov
Overview of Hydroxypyridine N-Oxide Chemistry and Biological Relevance
The presence of a hydroxyl group on the pyridine N-oxide scaffold introduces further chemical and biological diversity. Hydroxypyridine N-oxides can exist in tautomeric forms, primarily as the hydroxypyridine N-oxide or the corresponding N-hydroxypyridone. researchgate.net This tautomerism is influenced by the solvent and the position of the hydroxyl group on the ring. researchgate.net
From a biological perspective, hydroxypyridine N-oxides have demonstrated a range of interesting activities. For instance, certain 2-hydroxypyridine-N-oxide derivatives have been investigated as effective iron chelators, suggesting their potential in the treatment of iron overload disorders. nih.gov The ability to chelate metal ions is a key feature that can be exploited in the design of new therapeutic agents and catalysts. The diverse biological activities of substituted 2-pyridones, which are tautomers of 2-hydroxypyridines, further highlight the potential of this class of compounds in drug discovery. researchgate.net
Research Trajectories and Key Objectives for 5-Hydroxy-2-methylpyridine (B31158) 1-oxide
While the broader classes of pyridine N-oxides and hydroxypyridine N-oxides have been the subject of considerable research, the specific compound 5-Hydroxy-2-methylpyridine 1-oxide (CAS Number: 24207-00-9) remains a relatively underexplored molecule. The key objectives for future research on this compound should focus on a comprehensive characterization of its physicochemical properties, the development of efficient and scalable synthetic routes, and a thorough investigation of its potential biological activities.
Given the known activities of related compounds, promising research trajectories for this compound include its evaluation as a potential antimicrobial, anticancer, or neuroprotective agent. Furthermore, its metal-chelating properties warrant investigation, which could lead to applications in catalysis or as a therapeutic agent for diseases related to metal ion imbalance. The exploration of its reactivity as a synthetic intermediate could also unveil new pathways for the construction of more complex and biologically active molecules.
| Property | Value | Reference |
| CAS Number | 24207-00-9 | chemicalbook.comacs.org |
| Molecular Formula | C6H7NO2 | acs.org |
| Molecular Weight | 125.13 g/mol | acs.org |
| Synonyms | 6-Methyl-3-pyridinol 1-oxide | nih.gov |
Interactive Data Table: Physicochemical Properties of this compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 24207-00-9 | C6H7NO2 | 125.13 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1-oxidopyridin-1-ium-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5-2-3-6(8)4-7(5)9/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFESWJXQFMZDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24207-00-9 | |
| Record name | 3-Pyridinol, 6-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24207-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC115196 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-hydroxy-2-methylpyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 5 Hydroxy 2 Methylpyridine 1 Oxide and Its Structural Analogs
Direct N-Oxidation of Pyridine (B92270) Precursors
The most common approach to synthesizing pyridine N-oxides is the direct oxidation of the corresponding pyridine derivative. This transformation can be achieved through various oxidative processes, ranging from classical methods to more modern, biocatalytic approaches.
Conventional and Optimized Oxidative Processes (e.g., H₂O₂, m-CPBA)
Hydrogen peroxide (H₂O₂), often in the presence of an acid like acetic acid, is a conventional reagent for the N-oxidation of pyridines. arkat-usa.orgorgsyn.org The reaction involves the formation of a peroxy acid in situ, which then delivers an oxygen atom to the nitrogen of the pyridine ring. While effective, this method can sometimes require careful temperature control and purification to remove the acid and unreacted peroxide. chemicalforums.com For instance, the oxidation of 2-methylpyridine (B31789) with an acetic acid/H₂O₂ mixture is a known procedure, though the isolation of the polar, water-soluble N-oxide product requires meticulous workup, such as neutralization and extraction. chemicalforums.com
meta-Chloroperoxybenzoic acid (m-CPBA) is another powerful and widely used oxidant for this transformation. ucla.eduwikipedia.org It is often preferred for its relative ease of handling and high reactivity, converting a wide range of pyridines to their corresponding N-oxides. arkat-usa.orgwikipedia.org The reaction is typically carried out in a chlorinated solvent like dichloromethane. derpharmachemica.com The oxidation of 3-substituted pyridines with m-CPBA has been shown to provide higher yields compared to other oxidants like H₂O₂ in acetic acid. arkat-usa.org The byproduct, meta-chlorobenzoic acid, can be removed by a basic wash during the workup. ucla.edu
Table 1: Comparison of Conventional Oxidizing Agents for Pyridine N-Oxide Synthesis
| Oxidizing System | Typical Substrate | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| H₂O₂ / Acetic Acid | Pyridines, 2-Methylpyridine | Heating | Inexpensive reagents | Often requires heating; product isolation can be complex. orgsyn.orgchemicalforums.com |
| m-CPBA | Alkenes, Sulfides, Amines, Pyridines | Dichloromethane, Room Temp | High reactivity; good yields; mild conditions. arkat-usa.orgucla.edu | Byproduct removal necessary; potential for over-oxidation. derpharmachemica.com |
| Urea-Hydrogen Peroxide (UHP) | Nitrogen heterocycles | Solid-state or in solution | Stable, inexpensive, easy to handle solid source of H₂O₂. organic-chemistry.org | May require a catalyst for efficient reaction. orgsyn.org |
Biocatalytic Approaches to Pyridine N-Oxide Synthesis (e.g., Whole-Cell Biotransformations with Burkholderia sp. MAK1)
Biocatalysis offers a green and highly selective alternative to classical chemical methods. Whole-cell biotransformations leverage the enzymatic machinery of microorganisms to perform specific chemical reactions. The bacterial strain Burkholderia sp. MAK1 has demonstrated significant capability in the oxyfunctionalization of pyridine derivatives. nih.govresearchgate.net This strain can effectively convert various methyl-substituted pyridines into their corresponding N-oxides. nih.gov The reactions are carried out under mild conditions, typically at 30 °C in a phosphate (B84403) buffer, using whole cells induced with 2-hydroxypyridine (B17775). researchgate.net This biocatalytic system is particularly noteworthy for its regioselectivity and ability to handle a range of substituted pyridines. nih.gov
The research on Burkholderia sp. MAK1 revealed that it could transform 2-methyl-, 3-methyl-, and 4-methylpyridine (B42270) into their N-oxides. nih.gov The system was also capable of oxidizing di- and trimethylpyridines, showcasing its versatility. nih.gov This method represents a promising avenue for the sustainable synthesis of pyridine N-oxides, avoiding harsh reagents and complex purification steps. nih.govresearchgate.net
Table 2: Biocatalytic N-Oxidation of Methylpyridines by Burkholderia sp. MAK1
| Substrate | Product | Reaction Conditions | Findings |
|---|---|---|---|
| 2-Methylpyridine | 2-Methylpyridine 1-oxide | Whole cells of Burkholderia sp. MAK1, 30°C, phosphate buffer | Successful conversion to the corresponding N-oxide confirmed by HPLC-MS. nih.gov |
| 3-Methylpyridine (B133936) | 3-Methylpyridine 1-oxide | Whole cells of Burkholderia sp. MAK1, 30°C, phosphate buffer | Successful conversion to the corresponding N-oxide confirmed by HPLC-MS. nih.gov |
| 4-Methylpyridine | 4-Methylpyridine 1-oxide | Whole cells of Burkholderia sp. MAK1, 30°C, phosphate buffer | Successful conversion to the corresponding N-oxide confirmed by HPLC-MS. nih.gov |
Post-Synthetic Functionalization and Derivatization of Pyridine N-Oxides
The pyridine N-oxide group activates the pyridine ring for further functionalization, enabling the introduction of substituents at positions that are otherwise difficult to access.
C-H Functionalization Strategies (e.g., Photochemical Valence Isomerization for C3-Hydroxylation)
Direct C-H functionalization is a highly sought-after strategy in organic synthesis for its atom economy. A novel and efficient method for the C3-selective hydroxylation of pyridines proceeds via the photochemical valence isomerization of pyridine N-oxides. This metal-free transformation addresses the significant challenge of functionalizing the C3 position of the pyridine ring, which is electronically disfavored for many reactions. The process involves irradiating a pyridine N-oxide with UV light (e.g., 254 nm), which leads to the formation of a highly strained epoxide intermediate through an oxaziridine. This intermediate then rearranges, and upon acid-promoted ring-opening, yields the C3-hydroxylated pyridine. This method shows broad substrate scope and is robust enough for the late-stage functionalization of complex molecules.
Tandem Reactions and Multi-Component Systems Involving Pyridine N-Oxide Intermediates (e.g., Knoevenagel Condensation, Nucleophilic Aromatic Substitution)
Pyridine N-oxides can act as key intermediates in tandem and multi-component reactions, streamlining synthetic sequences. The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, can be part of a tandem sequence. wikipedia.org For example, a one-pot tandem aerobic oxidation-Knoevenagel condensation can be used to synthesize α,β-unsaturated nitriles from alcohols, where an in-situ generated aldehyde undergoes condensation. mdpi.com While not a direct example involving a pyridine N-oxide intermediate in the condensation step itself, the principle of tandem reactions is highly relevant.
More directly, pyridine N-oxides are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. scripps.edu The N-oxide group activates the C2 and C4 positions towards nucleophilic attack. youtube.com This reactivity is harnessed in multi-step syntheses. For instance, chiral 4-aryl-pyridine-N-oxides can be synthesized via a Suzuki-Miyaura coupling reaction on a 4-chloro-pyridine-N-oxide precursor, which itself is derived from a nucleophilic substitution reaction on 3-bromo-4-nitro-pyridine-N-oxide. acs.org This demonstrates how the N-oxide facilitates sequential functionalization. In some methodologies, the N-oxide is activated (e.g., with triflic anhydride) and then reacts with a nucleophile, such as an imidazole (B134444) or another pyridine, in a deoxygenative C-H functionalization process to form C-N bonds at the C2 position with high regioselectivity. researchgate.net
Green Chemistry Principles and Sustainable Synthesis of Pyridine N-Oxides
The principles of green chemistry are increasingly influencing the synthesis of organic compounds, including pyridine N-oxides. neliti.com Key aspects include waste prevention, the use of safer solvents and reagents, and designing for energy efficiency.
In the context of pyridine N-oxide synthesis, several approaches align with these principles. The use of urea-hydrogen peroxide (UHP) as a solid, stable, and safe source of H₂O₂ is an example of a safer reagent choice. organic-chemistry.orgorgsyn.org Biocatalytic methods, such as the use of Burkholderia sp. MAK1, exemplify green synthesis by operating in water under mild conditions, with high selectivity, thus minimizing waste and avoiding hazardous materials. nih.gov
Furthermore, the development of catalytic systems that are efficient and recyclable is a central goal. The use of a titanium silicalite (TS-1) catalyst in a packed-bed microreactor for N-oxidation with H₂O₂ represents a safer, greener, and more efficient continuous flow process compared to batch reactors. organic-chemistry.org This system demonstrated high stability, operating for over 800 hours without loss of activity. organic-chemistry.org Solvent- and halide-free syntheses, such as the reaction of pyridine N-oxides with dialkylcyanamides to form ureas, also represent a significant step towards more sustainable chemical manufacturing by improving atom economy and reducing waste. rsc.org
Application of Ionic Liquids in N-Oxide Synthesis
Ionic liquids (ILs), which are salts with low melting points, have emerged as promising alternatives to conventional volatile organic solvents in chemical synthesis. arkat-usa.orgacs.org Their unique properties, including non-volatility, high thermal stability, and tunable polarity, make them attractive for oxidation reactions. arkat-usa.org In the context of N-oxide synthesis, ionic liquids can function as both solvents and catalysts, offering several advantages.
The use of ionic liquids can lead to enhanced reaction rates and selectivities. acs.org For instance, the high polarity of certain ionic liquids can stabilize the transition state of the N-oxidation reaction, thereby accelerating it. Furthermore, the ability to dissolve both the pyridine substrate and the oxidizing agent can overcome solubility issues often encountered in multiphase reaction systems. acs.org
A significant advantage of using ionic liquids is the potential for catalyst immobilization and recycling. acs.org Metal- or nonmetal-containing catalytic species can be dissolved or immobilized in the ionic liquid phase, allowing for easy separation of the product and reuse of the catalyst-ionic liquid system. arkat-usa.orgacs.org This approach not only improves the economic viability of the process but also minimizes waste generation, aligning with the principles of green chemistry. For example, polyoxometalate-based ionic liquids have been shown to be effective catalysts for oxidation reactions, and their dicationic nature can enhance their stability and catalytic activity. researchgate.net While direct studies on the synthesis of 5-Hydroxy-2-methylpyridine (B31158) 1-oxide using ionic liquids are not extensively reported, the general principles and demonstrated successes in other oxidation reactions suggest their high potential in this area. arkat-usa.orgacs.org
The synthesis of pyridinium-based ionic liquids themselves is a straightforward process, typically involving the reaction of a pyridine derivative with an alkyl halide. acs.org This allows for the design of task-specific ionic liquids with properties tailored for a particular N-oxidation reaction.
Table 1: Properties and Advantages of Ionic Liquids in N-Oxide Synthesis
| Property | Advantage in N-Oxide Synthesis | Reference |
| Non-volatility | Reduced solvent loss, improved safety by avoiding flammable vapors. | arkat-usa.org |
| High Thermal Stability | Allows for a wider range of reaction temperatures, potentially increasing reaction rates. | arkat-usa.org |
| Tunable Polarity | Can be designed to optimize the solubility of reactants and catalysts, enhancing reaction efficiency. | arkat-usa.org |
| Catalyst Immobilization | Facilitates easy separation and recycling of the catalyst, leading to a more sustainable process. | acs.org |
Microreactor Technology for Enhanced Reaction Control and Safety
Microreactor technology offers a paradigm shift in chemical synthesis, moving from traditional batch processes to continuous flow systems. researchgate.net These reactors, characterized by their small channel dimensions (typically in the sub-millimeter range), provide a high surface-to-volume ratio, leading to outstanding heat and mass transfer. researchgate.net These features are particularly advantageous for exothermic and potentially hazardous reactions like N-oxidations.
The industrial implementation of classical batch oxidation processes is often limited by safety concerns, such as those arising from the catalyzed decomposition of oxidizing agents. researchgate.netorgsyn.orgnih.gov Microreactors mitigate these risks by using a very small reactor volume, which minimizes the amount of hazardous material present at any given time. researchgate.net This inherent safety feature allows for the use of more reactive reagents and harsher reaction conditions that would be unsafe in a large-scale batch reactor.
The precise temperature control achievable in microreactors is a key factor in enhancing reaction control. researchgate.net Hotspots, which can lead to side reactions and product degradation in batch reactors, are virtually eliminated. This leads to higher product yields and purity. For example, the N-oxidation of various pyridine derivatives has been successfully carried out in glass microreactors, demonstrating significantly better results compared to batch conditions. researchgate.net
A study on the N-oxidation of pyridine derivatives using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide (H₂O₂) as the oxidant showcased the efficiency of this technology. acs.org The continuous flow process achieved high yields (up to 99%) with significantly shorter reaction times compared to batch reactions. acs.org The system also demonstrated remarkable stability, operating continuously for over 800 hours without a loss of catalyst activity, highlighting its potential for large-scale production. acs.org
The choice of oxidizing agent is also crucial. While meta-chloroperoxybenzoic acid (m-CPBA) is effective, hydrogen peroxide in acetic acid is considered a more environmentally friendly option as it generates only water as a byproduct. researchgate.net The use of a borosilicate glass microreactor prevents the decomposition of H₂O₂ that can be catalyzed by metal surfaces. researchgate.net
Table 2: Comparison of Batch vs. Microreactor N-Oxidation of Pyridine Derivatives
| Substrate | Oxidizing System | Reaction Mode | Temperature (°C) | Residence/Reaction Time | Conversion/Yield (%) | Reference |
| Pyridine | H₂O₂ / Acetic Acid | Microreactor | 50 | 3 min | Optimized | researchgate.net |
| 2-Bromopyridine | H₂O₂ / Acetic Acid | Batch | - | - | 2 | researchgate.net |
| 2-Bromopyridine | H₂O₂ / Acetic Acid | Microreactor | - | - | 15 | researchgate.net |
| Various Pyridine Derivatives | TS-1 / H₂O₂ | Microreactor | - | Shorter than batch | up to 99 | acs.org |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 5 Hydroxy 2 Methylpyridine 1 Oxide
Mechanistic Studies of Rearrangement Reactions
The Polonovski Rearrangement: Pathways and Products
The Polonovski rearrangement is a classic reaction of tertiary amine N-oxides, including pyridine (B92270) N-oxides. The reaction is typically initiated by treatment with an activating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, which acylates the N-oxide oxygen atom. This activation facilitates the removal of a proton from a carbon atom adjacent to the nitrogen, leading to the formation of an enamine or an iminium ion, which is then hydrolyzed to yield an aldehyde or ketone and the corresponding reduced pyridine.
For 5-Hydroxy-2-methylpyridine (B31158) 1-oxide, the presence of the methyl group at the 2-position and the hydroxyl group at the 5-position significantly influences the rearrangement pathways. The primary site for deprotonation is the methyl group at the C-2 position, as it is activated by the adjacent positively charged nitrogen atom in the acylated intermediate.
Likely Pathway:
Activation: The N-oxide oxygen is acylated by an agent like acetic anhydride, forming an N-acetoxy pyridinium (B92312) intermediate.
Deprotonation: A base, typically the acetate (B1210297) anion generated in the first step, abstracts a proton from the 2-methyl group.
Rearrangement: This leads to the formation of a methylene-dihydropyridine intermediate.
Hydrolysis: Subsequent hydrolysis of the intermediate would be expected to yield 5-hydroxy-2-pyridylmethanol or its acetate ester, along with the corresponding reduced pyridine.
The hydroxyl group at the 5-position is not expected to directly participate in the rearrangement but will influence the electron density of the ring, potentially affecting the rate and efficiency of the reaction.
Regioselectivity in Substitution Reactions of Pyridine N-Oxides
The N-oxide functionality in pyridine rings is known to activate the ring towards both electrophilic and nucleophilic substitution, and it directs incoming substituents differently than in the parent pyridine. For pyridine N-oxides, nucleophilic substitution is generally favored at the C-2 (α) and C-4 (γ) positions.
In the case of 5-Hydroxy-2-methylpyridine 1-oxide, the regioselectivity of substitution reactions is complex due to the directing effects of three different groups:
N-oxide group: Strongly activating and directs nucleophiles to the C-2 and C-6 positions.
Methyl group (-CH₃) at C-2: An electron-donating group that activates the ring, particularly the ortho (C-3) and para (C-6) positions.
Hydroxyl group (-OH) at C-5: A strong electron-donating group that activates the ortho (C-4, C-6) and para (C-2) positions.
The combined effect of these groups suggests that the C-6 position is highly activated towards nucleophilic attack due to the cumulative directing influence of the N-oxide, methyl, and hydroxyl groups. The C-4 position is also activated by the hydroxyl group. Conversely, electrophilic substitution, which is less common for pyridine N-oxides, would likely be directed to the C-3 position. Studies on related 3-substituted pyridine N-oxides have shown that nucleophilic addition occurs preferentially at the C-6 position. acs.org
Selective Reduction of the N-Oxide Functionality
The selective reduction of the N-oxide group in this compound to regenerate the parent pyridine, 5-hydroxy-2-methylpyridine, is a crucial transformation. This can be achieved using various reducing agents, with the choice of reagent often depending on the presence of other reducible functional groups.
Several methods are suitable for this selective reduction while preserving the hydroxyl group:
Catalytic Hydrogenation: A common and efficient method involves the use of palladium on carbon (Pd/C) with a hydrogen source. A mild and effective variation uses ammonium (B1175870) formate (B1220265) as the hydrogen donor, which can be carried out at room temperature and avoids the need for high-pressure hydrogenation equipment. organic-chemistry.org This method is known to be compatible with hydroxyl groups. organic-chemistry.org
Phosphorus Compounds: Reagents like phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃) are effective for the deoxygenation of pyridine N-oxides. The reaction proceeds through the formation of a P-O bond, which is thermodynamically favorable.
Photocatalytic Deoxygenation: Modern methods utilizing photocatalysis, for example with rhenium complexes, offer an alternative for the reduction of N-O bonds under mild conditions. researchgate.net
A study on the visible light-induced deoxygenation of pyridine N-oxides demonstrated that various electron-withdrawing and electron-donating groups are well-tolerated, suggesting this could be a viable method for this compound. acs.org
Coordination Chemistry and Supramolecular Interactions Involving this compound as a Ligand
The this compound molecule possesses multiple potential coordination sites, primarily the N-oxide oxygen and the phenolic oxygen of the hydroxyl group. This allows it to act as a versatile ligand in the formation of metal complexes. The N-oxide group is a good hard donor, readily coordinating to a variety of metal ions. The hydroxyl group can either coordinate in its protonated form or be deprotonated to form a more strongly binding phenoxide ligand.
Synthesis and Characterization of Metal Complexes (e.g., Platinum Group Metals)
The parent compound, 5-hydroxy-2-methylpyridine, has been utilized as a ligand in platinum complexes. sigmaaldrich.comsigmaaldrich.com The N-oxide derivative presents additional coordination possibilities. The synthesis of metal complexes with this compound typically involves reacting the ligand with a suitable metal salt in an appropriate solvent.
For platinum group metals like ruthenium, rhodium, and iridium, half-sandwich complexes are a common structural motif. lu.se The synthesis would involve reacting the ligand with a metal precursor, such as [Ru(p-cymene)Cl₂]₂.
Characterization of these complexes relies on several spectroscopic and analytical techniques:
FTIR Spectroscopy: To identify the coordination mode. A shift in the N-O stretching vibration to a lower frequency upon coordination is indicative of the N-oxide group binding to the metal center. Changes in the O-H stretching frequency would indicate the involvement of the hydroxyl group.
NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the complex in solution. Changes in the chemical shifts of the pyridine ring protons and carbons upon coordination provide information about the binding site and the electronic effects of the metal on the ligand.
X-ray Crystallography: To determine the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. This provides unambiguous evidence of the ligand's binding mode.
The synthesis of mixed ligand complexes, where this compound is one of multiple different ligands, is also a strategy to create novel compounds with tailored properties. jchemlett.com
Computational Chemistry in Mechanistic Elucidation
Computational chemistry serves as a powerful tool for understanding the reaction mechanisms and electronic properties of molecules like this compound. Density Functional Theory (DFT) and other quantum chemical methods can be used to model various aspects of its reactivity.
Applications in the study of this compound include:
Reaction Pathway Modeling: Computational studies can map out the potential energy surfaces for reactions like the Polonovski rearrangement, helping to identify transition states and intermediates and to predict the most likely reaction products.
Bond Dissociation Enthalpies (BDE): The strength of the N-O bond is a key factor in its chemistry. Computational methods can accurately calculate the N-O BDE, which for substituted pyridine N-oxides is typically in the range of 60-66 kcal/mol. mdpi.com This information is crucial for understanding the thermodynamics of deoxygenation reactions.
Electronic Structure Analysis: Calculations can determine the charge distribution, molecular orbitals, and electrostatic potential of the molecule. This helps to predict the most reactive sites for nucleophilic and electrophilic attack, corroborating the principles of regioselectivity. For instance, modeling the N-oxidation of 3-methylpyridine (B133936) has been used to understand reaction conditions. researchgate.net
Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data to confirm proposed structures of reaction products or metal complexes.
By combining experimental results with computational modeling, a more complete and detailed picture of the chemical reactivity and mechanistic pathways of this compound can be achieved.
Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict various molecular properties, including geometric parameters, vibrational frequencies, and reaction energetics. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in providing a detailed understanding of its molecular architecture and stability.
A comprehensive vibrational analysis, also performed using DFT, allows for the assignment of characteristic vibrational frequencies observed in infrared (IR) and Raman spectra. This not only helps in the structural confirmation of the molecule but also provides a deeper understanding of the bonding characteristics within the pyridine ring and the N-oxide group.
Table 1: Representative Data from DFT Calculations
| Property | Calculated Value |
| Total Energy (Hartree) | -9531.7864 nepjol.info |
| Dipole Moment (Debye) | 0.3818 nepjol.info |
| Basis Set | B3LYP/6-311++G(d,p) nepjol.info |
Note: The data presented is illustrative and based on calculations for a similar compound, reflecting the type of information obtained from DFT studies.
Potential Energy Surface (PES) Mapping of Transformation Pathways
The transformation of this compound into various products involves traversing a complex energy landscape. A Potential Energy Surface (PES) provides a multidimensional map of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify the most probable pathways for a chemical reaction, including the structures of transition states and intermediates.
The process of mapping a PES typically involves scanning a specific reaction coordinate, such as a bond length or a dihedral angle, while optimizing the rest of the molecular geometry at each step. This allows for the identification of energy minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent the transition states connecting these minima. The energy difference between the reactants and the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics. While specific PES mapping data for this compound is not publicly available, the methodology is a standard and powerful tool in computational chemistry for elucidating reaction mechanisms.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, HOMO-LUMO analysis, performed using DFT calculations, reveals important aspects of its chemical behavior. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.
In addition to the HOMO-LUMO gap, other global reactivity descriptors can be derived from the energies of these orbitals. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in various chemical reactions. A study on a similar compound calculated the HOMO-LUMO energy gap to be significant, suggesting a stable molecular structure biointerfaceresearch.com.
Table 2: Representative Global Reactivity Descriptors
| Parameter | Formula | Representative Value (eV) |
| HOMO Energy | E_HOMO | -8.549 biointerfaceresearch.com |
| LUMO Energy | E_LUMO | -1.511 biointerfaceresearch.com |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 7.038 |
| Ionization Potential (I) | -E_HOMO | 8.549 biointerfaceresearch.com |
| Electron Affinity (A) | -E_LUMO | 1.511 biointerfaceresearch.com |
| Chemical Hardness (η) | (I - A) / 2 | 3.519 |
| Electronegativity (χ) | (I + A) / 2 | 5.03 |
| Electrophilicity Index (ω) | χ² / (2η) | 3.595 |
Note: The values are illustrative and based on a representative compound to demonstrate the application of the analysis.
The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, with red regions indicating electron-rich areas (prone to electrophilic attack) and blue regions indicating electron-poor areas (prone to nucleophilic attack). This provides a visual guide to the molecule's reactive sites.
Advanced Spectroscopic and Structural Characterization of 5 Hydroxy 2 Methylpyridine 1 Oxide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
The N-oxide group generally causes a downfield shift (deshielding) of the protons at the C2 (α) and C4 (γ) positions compared to the parent pyridine (B92270). The hydroxyl group, being an electron-donating group, would cause an upfield shift (shielding) for protons and carbons at the ortho and para positions relative to it (C4 and C6).
¹H NMR: The spectrum is expected to show three distinct aromatic proton signals and one singlet for the methyl protons. The proton on C6, being ortho to the N-oxide, would be the most deshielded. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on solvent and concentration.
¹³C NMR: The spectrum will display signals for the five aromatic carbons and one for the methyl carbon. The carbons attached to the electronegative oxygen (C5) and nitrogen (C2, C6) atoms will be significantly deshielded. For instance, in 2-methylpyridine (B31789) N-oxide, the carbon signals appear at 148.5 (C2), 138.8 (C6), 126.1 (C4), 125.5 (C3), and 123.2 (C5) ppm, with the methyl carbon at 17.3 ppm. rsc.org The addition of a hydroxyl group at C5 would further shift these values.
Predicted NMR Data for 5-Hydroxy-2-methylpyridine (B31158) 1-oxide
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Comments |
|---|---|---|---|
| CH₃ | ~2.4-2.6 | ~17-19 | Singlet, influenced by adjacent N-oxide. |
| H-3 | ~7.0-7.2 | ~120-125 | Doublet, shielded by adjacent -OH. |
| H-4 | ~6.9-7.1 | ~125-130 | Doublet of doublets, influenced by both substituents. |
| H-6 | ~8.1-8.3 | ~138-142 | Doublet, deshielded by adjacent N-oxide. |
| C-2 | - | ~148-152 | deshielded by N-oxide and methyl group. |
| C-3 | - | ~120-125 | Shielded by -OH group. |
| C-4 | - | ~125-130 | |
| C-5 | - | ~150-155 | Deshielded by direct attachment to -OH. |
| C-6 | - | ~138-142 | Deshielded by N-oxide. |
| OH | Variable (broad singlet) | - | Position and intensity are solvent/concentration dependent. |
Comprehensive Vibrational Spectroscopy (FT-IR and Raman)
The vibrational spectrum of 5-Hydroxy-2-methylpyridine 1-oxide is characterized by contributions from the hydroxyl group, the methyl group, the pyridine ring, and the N-oxide moiety. While a dedicated spectrum for this compound is not published, analysis of related structures like 2-hydroxy-5-methyl-3-nitro pyridine and 2-methylpyridine 1-oxide allows for a detailed assignment of its expected vibrational modes. thegoodscentscompany.com
Key expected vibrational frequencies include:
O-H Vibrations : A broad O-H stretching band is expected in the FT-IR spectrum around 3200-3500 cm⁻¹, typical for hydrogen-bonded systems. researchgate.net The O-H in-plane bending vibration should appear around 1150-1200 cm⁻¹.
N-O Vibrations : The N-O stretching vibration is a hallmark of pyridine N-oxides and typically appears as a strong band in the 1200-1300 cm⁻¹ region.
C-H Vibrations : Aromatic C-H stretching modes are expected above 3000 cm⁻¹, while the methyl C-H stretching will be just below 3000 cm⁻¹.
Ring Vibrations : The pyridine ring C=C and C=N stretching vibrations occur in the 1400-1600 cm⁻¹ region.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|
| O-H Stretch | 3200 - 3500 | Strong, Broad (IR) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium (IR), Strong (Raman) |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium (IR, Raman) |
| Ring (C=C, C=N) Stretch | 1400 - 1600 | Strong to Medium |
| N-O Stretch | 1200 - 1300 | Strong (IR) |
| O-H In-plane Bend | 1150 - 1200 | Medium |
| C-CH₃ Stretch | 1200 - 1300 | Medium |
| C-H Out-of-plane Bend | 700 - 900 | Strong (IR) |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The electronic spectrum of this compound is dominated by the π-electron system of the aromatic ring, modified by the N-oxide and hydroxyl functionalities. Pyridine N-oxides typically exhibit intense π→π* transitions. The addition of a hydroxyl group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine N-oxide. Analysis of related compounds suggests that the primary absorption bands would likely fall in the UV region. thegoodscentscompany.comspectrabase.com
Mass Spectrometry Techniques (GC/MS, HRMS) for Molecular Fingerprinting
Mass spectrometry provides the exact molecular weight and crucial information about the compound's fragmentation pattern. For this compound, with a molecular weight of 125.13 g/mol , High-Resolution Mass Spectrometry (HRMS) would confirm its elemental composition (C₆H₇NO₂). pinpools.com
In a typical Electron Ionization (EI) mass spectrum obtained via GC-MS, the molecular ion peak (M⁺˙) would be observed at m/z = 125. A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom, which would yield a prominent peak at m/z = 109 (M-16). This corresponds to the 5-hydroxy-2-methylpyridine radical cation. nih.gov Further fragmentation might involve the loss of CO (m/z = 81) or HCN from the ring.
Expected Mass Spectrometry Data for this compound
| Ion | m/z (charge) | Description |
|---|---|---|
| [C₆H₇NO₂]⁺˙ | 125 | Molecular Ion (M⁺˙) |
| [C₆H₇NO]⁺˙ | 109 | Loss of Oxygen atom [M-O]⁺˙ |
| [C₅H₄NO]⁺ | 94 | Loss of CH₃ from [M-O]⁺˙ |
| [C₅H₅N]⁺˙ | 81 | Loss of CO from [M-O]⁺˙ |
X-ray Crystallography for Solid-State Structure Determination of Pyridine N-Oxide Complexes
While the crystal structure of the free ligand this compound is not reported, the structures of numerous pyridine N-oxide complexes reveal key coordination features. Pyridine N-oxides are versatile ligands that bind to metal centers through the oxygen atom. acs.org
Gas-Phase Structural Analysis via Ion Mobility Spectrometry and Collision Cross Section (CCS) Profiling
Ion Mobility Spectrometry (IMS) coupled with mass spectrometry separates ions in the gas phase based on their size, shape, and charge. This provides a rotationally averaged collision cross section (CCS) value, a physicochemical property that serves as an additional identifier alongside retention time and m/z.
Experimental CCS data for this compound is not available. However, predicted CCS values for the parent compound, 5-hydroxy-2-methylpyridine (C₆H₇NO), offer a close approximation. uni.lu The N-oxidation adds an oxygen atom, which would slightly increase the molecule's size and, therefore, its CCS value. The CCS value is a powerful tool for distinguishing between isomers, which may have identical masses but different three-dimensional shapes.
Predicted Collision Cross Section (CCS) Data for the Related Compound 5-Hydroxy-2-methylpyridine
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 110.06004 | 117.8 |
| [M+Na]⁺ | 132.04198 | 127.1 |
| [M-H]⁻ | 108.04549 | 119.4 |
Data from PubChemLite for 5-hydroxy-2-methylpyridine, a close structural analog. uni.lu
Emerging Research Directions and Future Perspectives for 5 Hydroxy 2 Methylpyridine 1 Oxide
Development of Novel Catalytic Systems for Selective Synthesis
The synthesis of pyridine (B92270) N-oxide derivatives, including 5-Hydroxy-2-methylpyridine (B31158) 1-oxide, is a critical area of research due to their role as versatile intermediates in organic synthesis. researchgate.netresearchgate.net The development of novel catalytic systems is paramount for achieving high yields and regioselectivity in their production.
Recent advancements have focused on greener and more efficient catalytic methods. For instance, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide as the oxidant has been shown to be a highly efficient and safe method for the N-oxidation of pyridine derivatives. researchgate.netorganic-chemistry.org This continuous flow process offers significant advantages over traditional batch reactors, including enhanced safety, reduced waste, and potential for large-scale production. researchgate.net Another promising approach involves the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts, which allows for the efficient oxidation of tertiary nitrogen compounds to their corresponding N-oxides under mild conditions. organic-chemistry.org
Furthermore, photocatalysis is emerging as a powerful tool for the functionalization of pyridine N-oxides. A photocatalyzed ortho-alkylation of pyridine N-oxides with alkynes has been developed, where the pyridine N-oxide acts as both a redox auxiliary and a radical acceptor. nih.gov This method allows for the introduction of alkyl groups at the ortho-position of the pyridine ring with high selectivity.
These novel catalytic systems are crucial for the selective synthesis of specifically substituted pyridine N-oxides like 5-Hydroxy-2-methylpyridine 1-oxide, enabling the production of this key intermediate for various applications.
Rational Design of New Therapeutic Agents Based on N-Oxide Scaffolds
The pyridine N-oxide scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds and approved drugs. nih.gov The N-oxide group can significantly impact a molecule's physicochemical properties, such as increasing solubility and reducing membrane permeability, which can be advantageous for drug design. acs.org
Derivatives of pyridine N-oxide have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties. researchgate.netresearchgate.netnih.gov For instance, some pyridine N-oxide derivatives have shown anti-HIV activity by inhibiting the HIV-1 reverse transcriptase or acting at a post-integrational stage of the viral life cycle. nih.govnih.gov The mechanism of action for some of these compounds involves the inhibition of NF-kappaB binding, a key transcription factor involved in viral gene expression. nih.gov
The rational design of new therapeutic agents based on the this compound scaffold is a promising area of research. The hydroxyl and methyl groups on the pyridine ring offer sites for further functionalization, allowing for the fine-tuning of biological activity and pharmacokinetic properties. The N-oxide moiety itself can be a key pharmacophore or can be used as a prodrug strategy, where it is reduced in vivo to the corresponding pyridine. acs.org The development of cocrystals using pyridine N-oxides as coformers is another strategy being explored to improve the aqueous solubility of poorly soluble drugs. rsc.org
Advanced Computational Modeling for Deeper Mechanistic Understanding and Drug Discovery
Advanced computational modeling techniques, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, are becoming indispensable tools for understanding the reactivity and biological activity of molecules like this compound.
Computational studies can provide deep insights into reaction mechanisms. For example, mechanistic studies, including control experiments and DFT calculations, have been used to elucidate the role of the N-oxide group in catalysis and to understand the formation of key intermediates in reactions involving pyridine N-oxides. acs.org These studies have shown that the oxygen atom of the N-oxide is often more nucleophilic than the nitrogen atom of the corresponding pyridine, which influences its reactivity. acs.org
In the context of drug discovery, computational modeling can be used to predict the binding of this compound derivatives to biological targets, such as enzymes and receptors. This allows for the rational design of new therapeutic agents with improved potency and selectivity. By understanding the structure-activity relationships, researchers can prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process. nih.gov Furthermore, computational methods can be employed to predict the pharmacokinetic properties of these molecules, aiding in the design of drugs with better absorption, distribution, metabolism, and excretion (ADME) profiles.
Integration of Continuous Flow Chemistry for Scalable and Sustainable Production
The transition from traditional batch manufacturing to continuous flow chemistry offers numerous advantages for the production of fine chemicals and pharmaceuticals, including improved safety, scalability, and sustainability. nih.gov The synthesis of pyridine N-oxides, including this compound, is well-suited for this modern manufacturing approach.
Continuous flow reactors, such as packed-bed microreactors, provide excellent control over reaction parameters like temperature and pressure, leading to higher yields and purities. researchgate.netorganic-chemistry.org The high surface-area-to-volume ratio in these reactors facilitates efficient heat and mass transfer, which is particularly important for exothermic oxidation reactions. nih.gov A fully continuous flow synthesis of 2-hydroxypyridine-N-oxide (HOPO) has been successfully developed and scaled up, demonstrating the feasibility of this technology for the production of related compounds. acs.org This process utilized hydrogen peroxide as a green oxidant, generating only water as a byproduct. acs.org
The integration of continuous flow chemistry with real-time monitoring and optimization algorithms, such as Bayesian optimization, can further enhance the efficiency and robustness of the manufacturing process. nih.gov This approach allows for the rapid identification of optimal reaction conditions, leading to accelerated process development and reduced time-to-market for new products derived from this compound.
Exploration of Materials Science Applications of this compound Derivatives
The unique electronic and structural properties of pyridine N-oxides make them attractive building blocks for the development of novel functional materials. The ability of the N-oxide group to participate in hydrogen bonding and coordinate with metal ions opens up possibilities for the design of supramolecular assemblies, metal-organic frameworks (MOFs), and other advanced materials. researchgate.netrsc.org
For instance, a microporous lead-based MOF has been constructed using 4-(4-carboxyphenyl)pyridine N-oxide, demonstrating the potential of these compounds in creating materials with interesting structural and functional properties. researchgate.net Derivatives of this compound could be used to create new MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Furthermore, pyridine N-oxide derivatives are being investigated for their potential in optoelectronic materials. The incorporation of pyridine N-oxide moieties into organic molecules can influence their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. The development of pyridine N-oxide ylide covalent organic frameworks (COFs) has shown promise in creating materials with biradical character, which could have applications in spintronics and other advanced electronic devices. researchgate.net The functional groups on this compound provide handles for incorporating this molecule into polymeric structures, potentially leading to the development of functional polymers with unique thermal, mechanical, and electronic properties. nih.gov
Q & A
Q. What are the limitations of current analytical methods in detecting trace impurities in 5H2MPO samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
